N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(2-Bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived compound characterized by a 2-oxo-2H-chromene (coumarin) core substituted at position 3 with a carboxamide group. The amide nitrogen is further linked to a 2-bromo-4-methylphenyl moiety. This structure combines the photophysical and bioactive properties of coumarins with the electronic and steric effects of bromine and methyl substituents on the aromatic ring.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3/c1-10-6-7-14(13(18)8-10)19-16(20)12-9-11-4-2-3-5-15(11)22-17(12)21/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRDZHZNDHQHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the chromene core, followed by the introduction of the bromo-substituted phenyl group and the carboxamide functionality. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcome.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen vs. Methoxy Substituents
- This compound was synthesized via condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with 4-methoxyphenethylamine . Compared to the bromo-methylphenyl analog, the methoxy group may reduce steric hindrance but lacks halogen-bonding capability.
Bromo-Methylphenyl vs. Hydroxyethyl Substituents
- N-(2-Hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide (): The hydroxyethyl group enables hydrogen bonding and serves as a versatile intermediate for derivatives with applications in medicinal chemistry (e.g., fluorescent probes or metal complexes). Sonochemical synthesis achieved an 87% yield at scale, demonstrating efficient methodology . Unlike the bromo-methylphenyl analog, this compound lacks aromatic halogen interactions but offers greater flexibility for functionalization.
Modifications on the Coumarin Core
Methyl Substituents at Position 6
- 6-Methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (Compound I, ): A methyl group at position 6 enhances planarity and conjugation, improving nonlinear optical (NLO) properties. This derivative exhibited strong intramolecular charge transfer, making it suitable for optoelectronic applications . The absence of a bromine atom reduces molecular weight and polarizability compared to the target compound.
Pyridine vs. Coumarin Core
Key Research Findings
- Electronic Effects : Bromine and methyl groups in the target compound likely increase electron-withdrawing and lipophilic character, respectively, compared to methoxy or hydroxyethyl analogs.
- Synthetic Efficiency: Sonochemical and catalytic methods (e.g., piperidine-iodine in ) offer scalable routes for coumarin carboxamides, though the target compound’s synthesis remains underexplored.
- Structural Insights : Crystallographic studies (–11) reveal that bromine and methyl substituents favor planar conformations and dimerization via hydrogen bonds, critical for solid-state properties.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, and how can purity be optimized?
- Answer : Synthesis typically involves:
- Step 1 : Condensation of salicylaldehyde derivatives with β-ketoesters to form the chromene core under acidic/basic conditions.
- Step 2 : Amidation using coupling reagents like EDCI with triethylamine to attach the 2-bromo-4-methylphenyl substituent .
- Optimization : Use column chromatography for purification and monitor reactions via TLC or NMR to ensure intermediates are free of byproducts. Scale-up requires continuous flow reactors for reproducibility .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer : Essential methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amide bond formation.
- IR spectroscopy to identify carbonyl (C=O) and amide (N-H) stretches.
- HPLC-MS for purity assessment and molecular weight verification .
Q. What are the primary biological activities reported for structurally similar chromene carboxamides?
- Answer : Analogous compounds exhibit:
- Anticancer activity via apoptosis induction (e.g., caspase-3 activation).
- Anti-inflammatory effects through COX-2 inhibition.
- Antimicrobial properties against Gram-positive bacteria .
Advanced Research Questions
Q. How do substituents (e.g., bromo vs. nitro groups) influence the compound’s reactivity and bioactivity?
- Answer :
- Bromo substituents : Enhance electrophilic aromatic substitution potential and may increase lipophilicity, improving membrane permeability.
- Nitro groups : Can be reduced to amines for further functionalization but may introduce toxicity .
- SAR Insights : Methyl groups at the 4-position on the phenyl ring improve metabolic stability compared to halogens like chlorine .
Q. What computational strategies are recommended for studying target interactions?
- Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding to kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2).
- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.
- QSAR models : Corrogate substituent electronic effects (Hammett constants) with IC₅₀ values .
Q. How can contradictory data on biological efficacy be resolved?
- Answer :
- Dose-response studies : Confirm activity across multiple concentrations (e.g., 1–100 µM).
- Off-target assays : Use kinase profiling panels to rule out nonspecific effects.
- Structural validation : Compare crystallographic data (if available) with docking predictions to verify binding modes .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Answer :
- Chiral resolution : Use chiral HPLC or enzymatic resolution for enantiomer separation.
- Catalytic asymmetric synthesis : Employ organocatalysts (e.g., proline derivatives) during chromene core formation.
- Process controls : Monitor reaction parameters (pH, temp) rigorously to minimize racemization .
Methodological Tables
Table 1 : Comparison of Substituent Effects on Chromene Carboxamides
| Substituent | Position | Key Impact | Reference |
|---|---|---|---|
| Br | 2-phenyl | ↑ Lipophilicity, ↓ metabolic clearance | |
| NO₂ | 2-phenyl | ↑ Reactivity (reduction to NH₂) | |
| CH₃ | 4-phenyl | ↑ Metabolic stability |
Table 2 : Recommended Analytical Parameters
| Technique | Parameters | Purpose |
|---|---|---|
| ¹H NMR | DMSO-d₆, 400 MHz | Confirm amide NH (~10.2 ppm) and chromene protons |
| HPLC-MS | C18 column, 0.1% TFA in ACN/H₂O | Purity >98% (λ = 254 nm) |
| IR | KBr pellet, 4000–400 cm⁻¹ | Identify C=O (1680–1720 cm⁻¹) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
